molecular formula C10H10FNO B2712652 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one CAS No. 1339014-26-4

3-(5-Fluoropyridin-3-yl)cyclopentan-1-one

Cat. No.: B2712652
CAS No.: 1339014-26-4
M. Wt: 179.194
InChI Key: WFGPIEWLJXUTNQ-UHFFFAOYSA-N
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Description

Contextualization within Fluoropyridine Chemistry and its Significance as a Structural Motif

Fluoropyridines are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. The introduction of a fluorine atom into a pyridine (B92270) ring can profoundly alter the molecule's physicochemical properties. Fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen, influencing its ability to form hydrogen bonds and interact with biological targets. nih.gov This can lead to enhanced binding affinity, improved metabolic stability by blocking sites of oxidative metabolism, and increased membrane permeability. nih.gov

The 5-fluoro-3-pyridyl motif, in particular, is a key component in a variety of biologically active compounds. For instance, derivatives of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone have been investigated as potent antibacterial agents. nih.gov This highlights the value of the 3-(5-fluoropyridin-3-yl) core as a pharmacophore in the design of new therapeutic agents. The synthesis of fluoropyridines can be achieved through several methods, including the Balz-Schiemann reaction of aminopyridines or through nucleophilic aromatic substitution on activated halopyridines. google.com

Role of the Cyclopentanone (B42830) Moiety in Organic Synthesis and Scaffold Design

The cyclopentanone ring is a versatile and widely utilized five-membered carbocyclic ketone in organic synthesis. Its rigid, yet conformationally flexible, structure serves as a valuable scaffold for the construction of complex natural products and pharmaceuticals. The carbonyl group of the cyclopentanone provides a reactive handle for a multitude of chemical transformations, including aldol (B89426) condensations, Michael additions, and Wittig reactions, allowing for the introduction of diverse functional groups and the extension of carbon chains. scirp.org

Furthermore, the cyclopentanone ring itself is a core component of many biologically active molecules, including prostaglandins (B1171923) and various fragrance compounds. scirp.org The synthesis of substituted cyclopentanones can be accomplished through a variety of methods, such as the Dieckmann condensation of dicarboxylic esters, the Nazarov cyclization of divinyl ketones, or through transition metal-catalyzed cycloaddition reactions. organic-chemistry.org The ability to stereoselectively introduce substituents on the cyclopentanone ring is a critical aspect of its utility in the synthesis of chiral molecules.

Overview of Synthetic Challenges and Research Opportunities for Bridged Systems

The synthesis of bridged systems like 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one, which covalently links a heteroaromatic ring to a carbocycle, presents a unique set of challenges and opportunities. A primary challenge lies in the selective formation of the carbon-carbon bond between the pyridine and cyclopentanone rings.

Synthetic Strategies and Associated Challenges:

One plausible synthetic route involves the conjugate addition (Michael addition) of a nucleophilic 5-fluoropyridin-3-yl organometallic reagent to a cyclopentenone precursor. researchgate.net This approach, however, requires the careful preparation of the organometallic species and control of the reaction conditions to avoid side reactions.

Alternatively, a transition metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, could be employed. libretexts.orgresearchgate.net This would likely involve the reaction of a 3-boronic acid or ester derivative of 5-fluoropyridine with a 3-halocyclopentenone, followed by reduction of the double bond. The success of this strategy hinges on the availability and stability of the boronic acid precursor and the optimization of the coupling conditions to achieve a high yield. researchgate.net

Research Opportunities:

The successful synthesis of this compound opens up numerous avenues for further research. The ketone functionality can be further elaborated to introduce a variety of substituents, creating a library of novel compounds for biological screening. For example, reductive amination could be used to introduce amine functionalities, while aldol reactions could be employed to build more complex carbon skeletons.

Given the established antibacterial activity of related 3-(5-fluoropyridin-3-yl) derivatives, this compound and its analogs are promising candidates for the development of new anti-infective agents. nih.gov Furthermore, the unique three-dimensional shape conferred by the bridged system could lead to compounds with novel pharmacological profiles targeting other biological pathways. The exploration of its utility in materials science, leveraging the properties of the fluoropyridine moiety, also represents a promising area of investigation.

Compound Information

Compound NameCAS NumberMolecular FormulaMolecular WeightPhysical Form
This compound1339014-26-4C10H10FNO179.19 g/mol Liquid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-fluoropyridin-3-yl)cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-9-3-8(5-12-6-9)7-1-2-10(13)4-7/h3,5-7H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGPIEWLJXUTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 5 Fluoropyridin 3 Yl Cyclopentan 1 One

Retrosynthetic Analysis and Key Disconnections for the Fluoropyridine-Cyclopentanone System

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.org For 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one, the primary disconnection breaks the C-C bond between the cyclopentanone (B42830) ring and the fluoropyridine moiety. This approach suggests two main synthetic strategies, as illustrated below.

Strategy A involves forming the key C-C bond by coupling a pre-functionalized cyclopentanone derivative with a suitable fluoropyridine precursor. The cyclopentanone component can act as a nucleophile (e.g., an enolate or organometallic reagent) or an electrophile.

Strategy B focuses on constructing the cyclopentanone ring onto a pre-existing fluoropyridine scaffold. This would typically involve an intramolecular cyclization of a linear precursor that already contains the 3-(5-fluoropyridinyl) unit.

Disconnection StrategyKey Intermediate 1 (Synthon/Synthetic Equivalent)Key Intermediate 2 (Synthon/Synthetic Equivalent)
Strategy A: C-C Coupling Cyclopentanone enolate or organometallic equivalent (nucleophile)3-Halo-5-fluoropyridine or other electrophilic pyridine (B92270)
3-Halocyclopentanone or 3-oxocyclopentane-1-carbonyl chloride (electrophile)5-Fluoropyridin-3-yl organometallic reagent (nucleophile)
Strategy B: Ring Formation Diethyl 3-(5-fluoropyridin-3-yl)adipateN/A (Intramolecular reaction)

This analysis provides a logical framework for exploring specific synthetic reactions for both the construction of the individual rings and their eventual linkage.

Approaches to Cyclopentanone Ring Construction Relevant to the Compound

The synthesis of the cyclopentanone ring is a well-established area of organic chemistry, with numerous methods available. fiveable.me These can be adapted for the synthesis of the target molecule, particularly within the framework of Strategy B.

Intramolecular cyclizations are powerful tools for forming cyclic structures like cyclopentanone. organic-chemistry.org The Dieckmann cyclization, an intramolecular Claisen condensation of a diester, is a classic and reliable method. fiveable.meyoutube.com For the target compound, this would involve the cyclization of a substituted adipic acid ester, such as diethyl 3-(5-fluoropyridin-3-yl)adipate, using a strong base like sodium ethoxide.

Other notable intramolecular reactions for cyclopentanone synthesis include:

Intramolecular Aldol (B89426) Condensation: Cyclization of a 1,4-diketone can yield a cyclopentenone, which can then be reduced to the corresponding cyclopentanone.

Pauson-Khand Reaction: This reaction involves the cobalt-catalyzed cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. organic-chemistry.org

Radical Cyclization: Unsaturated carboxylic acids or halides can undergo radical cyclization to form five-membered rings. organic-chemistry.org

Modern synthetic chemistry emphasizes sustainability, leading to the development of greener routes to key intermediates like cyclopentanone. researchgate.net These principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.

One prominent green approach is the catalytic conversion of biomass-derived furfural (B47365). amazonaws.comfudan.edu.cn The hydrogenation and rearrangement of furfural can yield cyclopentanone through various catalytic systems, often employing bimetallic catalysts in aqueous media. acs.orgrsc.orgresearchgate.net While this produces the parent cyclopentanone, functionalization would be required in a subsequent step. Another green method is the direct catalytic decarboxylation of adipic acid, which can be performed using weak bases, avoiding harsh reagents. organic-chemistry.org

Green Synthetic MethodStarting MaterialKey Features
Furfural Hydrogenation Furfural (from biomass)Uses renewable feedstock; often performed in water. acs.org
Catalytic Decarboxylation Adipic AcidAvoids strong acids/bases; can be highly selective. organic-chemistry.org
Halogenative Semipinacol Rearrangement VariesIn situ generation of halogenating species from safer reagents like oxone. organic-chemistry.org

Strategies for Introducing the Fluoropyridine Moiety

The introduction of the fluoropyridine group is arguably the most critical part of the synthesis, defining the final structure of the molecule. This can be achieved either by forming the C-C bond with a pre-made cyclopentanone ring (Strategy A) or by starting with a simple fluoropyridine and elaborating it.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C(sp²)-C(sp³) bonds. nih.gov

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (boronic acid or ester) with an organic halide or triflate. nih.govnih.govmdpi.com For this synthesis, two pathways are viable:

Reacting 3-halocyclopenten-1-one (or its protected form) with 5-fluoropyridine-3-boronic acid.

Reacting a 3-bromo-5-fluoropyridine (B183902) with a cyclopentenylboronic acid ester, followed by manipulation of the double bond and ketone.

The Negishi coupling utilizes an organozinc reagent, which is often more reactive than its boronic acid counterpart, reacting with an organic halide. wikipedia.orgorgsyn.org This method is known for its high functional group tolerance. researchgate.net The synthesis could proceed by coupling a 3-halocyclopentanone derivative with a (5-fluoropyridin-3-yl)zinc halide.

Cross-Coupling ReactionKey ReagentsCatalyst System (Typical)Advantages
Suzuki-Miyaura Organoboron compound + Organic HalidePd catalyst (e.g., Pd(dppf)Cl₂) + BaseStability and low toxicity of boron reagents. nih.govclaremont.edu
Negishi Organozinc compound + Organic HalidePd or Ni catalyst (e.g., Pd(PPh₃)₄)High reactivity and functional group tolerance. wikipedia.orgresearchgate.net

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings like fluoropyridines. nih.govmasterorganicchemistry.com The pyridine nitrogen atom and the fluorine atom both activate the ring towards nucleophilic attack. acs.orgresearchgate.net

In this synthetic approach, the nucleophile would be a cyclopentanone enolate or a related derivative. This enolate would attack a fluoropyridine ring that has a suitable leaving group (often another halogen) at the 3-position. For instance, reacting the enolate of cyclopentanone with 3,5-difluoropyridine (B1298662) or 3-bromo-5-fluoropyridine could yield the desired product. The reaction is typically promoted by a base in a polar aprotic solvent. The high electronegativity of fluorine makes it an excellent activating group for SNAr, and in some cases, it can even act as the leaving group. masterorganicchemistry.com

This method is particularly powerful for late-stage functionalization and is widely used in medicinal chemistry for preparing complex pyridine derivatives. nih.govnih.govresearchgate.net

Direct C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, circumventing the need for pre-functionalized starting materials. For the synthesis of this compound, this approach would ideally involve the direct coupling of a cyclopentanone derivative with 3-bromo-5-fluoropyridine or a related fluoropyridine precursor. Transition metal catalysis, particularly with palladium (Pd) and rhodium (Rh), is central to these transformations.

Palladium-catalyzed C-H arylation of sp³ carbons, such as those in a cyclopentanone ring, represents a viable pathway. These reactions often employ a directing group to position the catalyst in proximity to the targeted C-H bond, enhancing reactivity and selectivity. While a specific protocol for this compound is not extensively documented, analogous reactions on cycloalkanes provide a conceptual framework. For instance, Pd(II)-catalyzed C(sp³)–H arylation has been successfully applied to various cyclic systems, demonstrating the feasibility of forging C(sp³)–C(aryl) bonds under oxidative conditions.

Rhodium catalysis offers another promising avenue. Rh(III)-catalyzed C-H activation is well-suited for coupling with unsaturated partners like alkenes and alkynes. A plausible strategy could involve the coupling of a fluoropyridine C-H bond with cyclopentenone. Such reactions often proceed via a chelation-assisted mechanism, where a directing group on the pyridine ring facilitates the C-H activation step, followed by insertion of the cyclopentenone and subsequent reductive elimination to yield the desired 3-substituted product. The choice of catalyst, oxidant, and directing group is crucial for achieving high efficiency and regioselectivity.

Stereoselective and Asymmetric Syntheses of Related Cyclopentanones and Fluoropyridines

Achieving stereocontrol is paramount when synthesizing chiral molecules for biological applications. For this compound, the stereocenter at the C-3 position of the cyclopentanone ring necessitates the use of asymmetric synthesis techniques. Research on related 3-arylcyclopentanones and functionalized fluoropyridines has established several robust methods for enantioselective synthesis.

Two primary strategies dominate the landscape of asymmetric synthesis: the use of chiral auxiliaries and catalytic asymmetric reactions.

Chiral auxiliaries are stoichiometric, enantiopure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of chiral cyclopentanones, auxiliaries such as Evans oxazolidinones or menthol (B31143) derivatives can be employed. acs.orgwikipedia.orgsigmaaldrich.com For example, a chiral auxiliary could be attached to a cyclopentanone precursor to guide the diastereoselective addition of the fluoropyridyl group. acs.org A study by Iimura et al. utilized menthol as a chiral auxiliary to obtain separable diastereomers of a cyclopentenone intermediate in the synthesis of guanacastepene N. acs.org This approach, while effective, requires additional synthetic steps for attachment and removal of the auxiliary.

Catalytic asymmetric approaches offer a more atom-economical alternative, using a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The asymmetric conjugate addition of arylboronic acids to α,β-unsaturated cyclic enones is a premier method for constructing chiral all-carbon quaternary and tertiary stereocenters. acs.orgnih.govnih.govbeilstein-journals.orgcore.ac.uk This reaction, often catalyzed by chiral palladium or rhodium complexes, can be applied to the synthesis of this compound by reacting a suitable 5-fluoropyridin-3-yl boronic acid with cyclopentenone.

The success of these reactions hinges on the design of the chiral ligand. Ligands such as chiral pyridinooxazolines (PyOX) or DuPHOS have been shown to provide high levels of enantioselectivity in the palladium-catalyzed conjugate addition of arylboronic acids to cyclic enones. acs.orgnih.govcore.ac.uk

Table 1: Catalytic Asymmetric Conjugate Addition of Phenylboronic Acid to Cyclohexenone This table summarizes representative results for a model reaction analogous to the synthesis of 3-arylcyclopentanones, showcasing the effectiveness of different catalytic systems.

EntryCatalystChiral LigandSolventTemp (°C)Yield (%)ee (%)
1Pd(OCOCF₃)₂(S)-t-BuPyOxClCH₂CH₂Cl60>9995
2Pd(OAc)₂/TfOH(R,R)-Me-DuPHOSTHF50>9598
3Pd(dppe)(PhCN)₂₂BINAP derivativeToluene/H₂O-521 -> 74*N/A
Yield increased to 74% with the addition of BF₃·OEt₂. Data compiled from multiple sources. nih.govbeilstein-journals.orgcore.ac.uk

Controlling and accurately measuring the enantiomeric purity of the final compound and its intermediates is a critical aspect of asymmetric synthesis. The most common metric for expressing enantiomeric purity is enantiomeric excess (ee), which is a measure of the difference in the amounts of the two enantiomers.

The primary technique for determining the enantiomeric excess of chiral compounds like 3-arylcyclopentanones is chiral High-Performance Liquid Chromatography (HPLC) . This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. By comparing the peak areas of the two enantiomers in the chromatogram, the ee can be precisely calculated. A variety of CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or proteins are commercially available and are selected based on the specific structure of the analyte. The development of an HPLC method involves screening different chiral columns and optimizing the mobile phase composition to achieve baseline separation of the enantiomers.

Control of enantiomeric purity is achieved by carefully selecting the chiral catalyst or auxiliary and optimizing the reaction conditions. Factors such as temperature, solvent, and the nature of reactants can significantly influence the enantioselectivity of a reaction. For instance, in catalytic asymmetric conjugate additions, lower temperatures often lead to higher enantiomeric excess.

Optimization of Reaction Conditions and Isolation Techniques for Synthetic Intermediates

Optimization of Reaction Conditions: Systematic optimization of reaction parameters is crucial for maximizing yield and selectivity while minimizing side products. Key variables include:

Catalyst and Ligand: The choice of metal precursor and chiral ligand is fundamental in catalytic reactions. For palladium-catalyzed conjugate additions, screening different palladium sources (e.g., Pd(OAc)₂, Pd(OCOCF₃)₂) and ligands is a standard practice. acs.orgnih.gov

Solvent: The polarity and coordinating ability of the solvent can dramatically affect reaction rates and selectivity. Solvents like THF, toluene, or chlorinated solvents are commonly evaluated. nih.govcore.ac.uk

Temperature: Temperature affects both reaction kinetics and enantioselectivity. While higher temperatures can increase reaction rates, they may lead to lower ee. A balance must be found for optimal results. acs.orgnih.gov

Additives: In many cases, additives can significantly improve reaction performance. For example, the addition of water and ammonium (B1175870) salts (e.g., NH₄PF₆) has been shown to decrease reaction temperatures and broaden the substrate scope in palladium-catalyzed conjugate additions. acs.org

Table 2: Effect of Additives on Pd-Catalyzed Conjugate Addition Illustrative example showing the impact of additives on reaction conditions for the synthesis of a β-aryl ketone.

AdditivesCatalyst Loading (mol%)Temperature (°C)Outcome
None560-80Moderate to good yields for limited substrates
H₂O (5 equiv), NH₄PF₆ (30 mol%)2.523-40Improved yields, broader substrate scope, lower catalyst loading
Data adapted from Stoltz et al. acs.org

Isolation and Purification Techniques: The isolation of synthetic intermediates, such as the fluoropyridine precursors or the final cyclopentanone product, requires robust purification methods.

Chromatography: Column chromatography is the most common technique for purifying organic compounds. Silica gel is typically used as the stationary phase, with a solvent system (eluent) of appropriate polarity chosen to separate the desired product from unreacted starting materials and byproducts.

Crystallization: If the product is a stable solid, crystallization can be a highly effective method for purification, often providing material of very high purity. This involves dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool slowly, causing the pure compound to crystallize.

Distillation: For volatile liquid intermediates, such as some fluoropyridine derivatives, distillation (often under reduced pressure) can be used for purification.

The successful synthesis of this compound relies on a careful selection of synthetic strategy, rigorous optimization of reaction conditions, and meticulous purification of all intermediates.

Reactivity and Derivatization of 3 5 Fluoropyridin 3 Yl Cyclopentan 1 One

Reactions of the Ketone Functionality

The ketone group in the cyclopentanone (B42830) ring is a primary site for a multitude of chemical modifications. Its reactivity is centered around the electrophilic nature of the carbonyl carbon and the acidity of the α-protons.

Nucleophilic Addition Reactions (e.g., Hydride Reductions, Organometallic Additions)

Nucleophilic addition to the carbonyl group is a fundamental reaction of ketones. This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol.

Hydride Reductions: The reduction of the ketone in 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one to the corresponding cyclopentanol (B49286) can be readily achieved using various hydride reagents. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereochemical outcome of the reaction. Due to the presence of the 3-aryl substituent, the hydride attack can occur from either the same face (syn) or the opposite face (anti) of the existing substituent, leading to the formation of cis and trans diastereomers. Experimental and computational studies on the reduction of 3-substituted cyclobutanones have shown a high selectivity for the formation of the cis-alcohol, where the hydride attacks from the face opposite to the substituent to minimize steric hindrance. vub.ac.be A similar preference for the cis isomer would be expected for the reduction of this compound. The diastereoselectivity can be further enhanced by adjusting reaction parameters such as temperature and solvent polarity. vub.ac.be

ReagentExpected Major ProductRationale
Sodium Borohydride (NaBH₄)cis-3-(5-Fluoropyridin-3-yl)cyclopentan-1-olAttack from the less sterically hindered face.
Lithium Aluminum Hydride (LiAlH₄)cis-3-(5-Fluoropyridin-3-yl)cyclopentan-1-olSimilar to NaBH₄, attack from the less hindered face.

Organometallic Additions: The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), to the ketone functionality provides a versatile method for the formation of carbon-carbon bonds and the synthesis of tertiary alcohols. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com The reaction proceeds via nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon. libretexts.orglibretexts.orgyoutube.com The resulting alkoxide intermediate is then protonated during an aqueous workup to yield the corresponding tertiary alcohol. The stereochemical course of the addition is, as with hydride reductions, influenced by the steric bulk of the 3-substituent and the incoming organometallic reagent.

Reagent TypeProduct Type
Grignard Reagent (e.g., CH₃MgBr)Tertiary Alcohol
Organolithium Reagent (e.g., n-BuLi)Tertiary Alcohol

Alpha-Functionalization via Enolization and Enolate Chemistry

The protons on the carbon atoms adjacent to the carbonyl group (α-protons) are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, leading to the formation of a new bond at the α-position.

In the case of this compound, which is an unsymmetrical ketone, two different enolates can be formed: the kinetic enolate and the thermodynamic enolate. stackexchange.com The kinetic enolate is formed by the removal of the more accessible but less sterically hindered proton at the C-5 position, while the thermodynamic enolate results from the deprotonation of the more substituted C-2 position, leading to a more stable, more substituted double bond in the enolate. stackexchange.com The regioselectivity of enolate formation can be controlled by the reaction conditions. stackexchange.com

Kinetic Control: Using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) favors the rapid formation of the less stable, kinetic enolate. stackexchange.com

Thermodynamic Control: Employing a weaker base, a protic solvent, and higher temperatures allows for equilibration between the possible enolates, leading to the preferential formation of the more stable thermodynamic enolate. stackexchange.com

Once formed, the enolate can be reacted with a variety of electrophiles, such as alkyl halides, to introduce new substituents at the α-position.

ControlFavored EnolatePosition of Alkylation
KineticC-5 EnolateC-5
ThermodynamicC-2 EnolateC-2

Formation of Imines, Enamines, and Other Ketone Derivatives

The ketone group can also undergo condensation reactions with primary and secondary amines to form imines and enamines, respectively. These reactions are typically acid-catalyzed and involve the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

Imine Formation: The reaction of this compound with a primary amine (RNH₂) in the presence of an acid catalyst leads to the formation of an imine, which contains a carbon-nitrogen double bond.

Enamine Formation: The reaction with a secondary amine (R₂NH), under similar conditions, results in the formation of an enamine. In this case, after the initial addition and formation of an iminium ion, a proton is lost from an adjacent carbon atom, leading to a product with a carbon-carbon double bond adjacent to the nitrogen atom. libretexts.orgwikipedia.orgnrochemistry.comcambridge.orgchemeurope.com The less substituted enamine is generally the major product. nrochemistry.com The Stork enamine synthesis utilizes enamines as nucleophiles for the alkylation and acylation of ketones. libretexts.orgwikipedia.orgnrochemistry.comcambridge.orgchemeurope.com

Reactivity of the Fluoropyridine Moiety

The 5-fluoropyridine ring is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic substitution reactions. The fluorine atom also presents a site for potential modification.

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine (B92270) Ring

Electrophilic Aromatic Substitution (EAS): Pyridine itself is less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org Electrophilic attack on the nitrogen atom deactivates the ring to an even greater extent. When substitution does occur, it is generally directed to the 3-position (meta to the nitrogen), as this avoids the formation of energetically unfavorable resonance structures with a positive charge on the nitrogen atom. quora.comquora.comaklectures.com In this compound, the existing substituents will further influence the position of any subsequent electrophilic attack. The fluorine atom is a deactivating but ortho-, para-directing group, while the cyclopentanone-containing substituent is also deactivating and meta-directing. The interplay of these directing effects will determine the regiochemical outcome of EAS reactions.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the presence of the electronegative fluorine atom, makes the fluoropyridine moiety susceptible to nucleophilic aromatic substitution. nih.govresearchgate.netyoutube.combeilstein-journals.orgnih.gov In SNAr reactions, a nucleophile attacks the aromatic ring, displacing a leaving group, in this case, the fluoride (B91410) ion. The positions most activated for nucleophilic attack on the pyridine ring are the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. In this compound, the fluorine is at the 5-position. Nucleophilic attack at the carbon bearing the fluorine would be less favorable than at the 2- or 6-positions if a suitable leaving group were present there. However, direct displacement of the fluoride at the 5-position can occur under forcing conditions or with strong nucleophiles.

Modification of the Fluorine Atom (e.g., Defluorination, Halogen Exchange)

Defluorination: The carbon-fluorine bond is generally very strong, but defluorination of fluorinated arenes and heterocycles can be achieved under specific conditions. Hydrodefluorination, the replacement of a fluorine atom with a hydrogen atom, can be accomplished using metal hydrides such as sodium borohydride or lithium aluminum hydride, often in the presence of a catalyst. nih.govnih.govresearchgate.netresearchgate.net For instance, catalyst-free hydrodefluorination of perfluoroarenes with NaBH₄ has been reported. nih.gov The regioselectivity of this reaction on pentafluoropyridine (B1199360) has been shown to occur at the C4 position. nih.gov Zirconocene-based catalysts have also been employed for the hydrodefluorination of fluorinated pyridines. researchgate.net

Halogen Exchange: The fluorine atom can be replaced by other halogens through halogen exchange (HALEX) reactions. frontiersin.orgwikipedia.orgucl.ac.ukorganic-chemistry.orgrsc.org This is often achieved by heating the fluoroaromatic compound with a metal halide salt, such as LiCl, LiBr, or LiI, in a polar aprotic solvent. Metal-catalyzed halogen exchange reactions, employing copper, nickel, or palladium catalysts, have also been developed to facilitate these transformations under milder conditions. frontiersin.orgucl.ac.ukrsc.org

N-Oxidation and Quaternization of the Pyridine Nitrogen

The pyridine ring within the structure of this compound contains a nitrogen atom that is, in principle, susceptible to electrophilic attack. Such reactions would lead to the formation of N-oxides or quaternary pyridinium (B92312) salts. N-oxidation is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, while quaternization involves reaction with alkyl halides.

However, a thorough search of existing chemical literature did not yield specific studies or documented examples of N-oxidation or quaternization reactions being performed on this compound. Consequently, no experimental data regarding reaction conditions, yields, or the properties of the resulting products can be presented.

Transformations of the Cyclopentane (B165970) Ring System

The cyclopentanone moiety of the molecule represents a key site for a variety of chemical transformations, including modifications to the ring size and the carbonyl group.

Ring expansion or contraction reactions are valuable synthetic tools for accessing different carbocyclic frameworks. For a cyclopentanone, expansion to a six-membered ring (cyclohexanone) could be envisioned through reactions like the Tiffeneau-Demjanov rearrangement. Conversely, ring contraction to a four-membered ring (cyclobutane) could potentially be achieved via a Favorskii rearrangement under appropriate basic conditions.

Despite the theoretical possibility of these transformations, no specific research has been published detailing the application of ring expansion or contraction methodologies to this compound. As such, there are no research findings or data to report for this subsection.

The carbonyl group of the cyclopentanone ring is a primary site for oxidative and reductive transformations.

Reduction: The ketone can be reduced to a secondary alcohol (3-(5-Fluoropyridin-3-yl)cyclopentan-1-ol) using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Further reduction, such as a Wolff-Kishner or Clemmensen reduction, could remove the carbonyl group entirely to yield 3-(5-Fluoropyridin-3-yl)cyclopentane.

Oxidation: A Baeyer-Villiger oxidation could theoretically be employed to convert the cyclic ketone into a lactone (a cyclic ester).

While these are standard transformations for ketones, specific studies documenting these oxidative or reductive reactions on this compound are not available in the current body of scientific literature. Therefore, no detailed research findings or data tables can be provided.

Multi-Component Reactions (MCRs) Involving the Compound as a Building Block

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single step to form a complex product. Ketones are common substrates in many well-known MCRs, such as the Ugi or Passerini reactions (after appropriate derivatization) or the Biginelli reaction. As a ketone, this compound is a potential candidate for use as a building block in such reactions to generate novel, complex heterocyclic structures.

A review of the literature, however, indicates that the use of this compound as a reactant in any multi-component reaction has not been reported. The potential of this compound in MCRs remains an unexplored area of research.

Computational and Theoretical Studies on 3 5 Fluoropyridin 3 Yl Cyclopentan 1 One

Conformational Analysis and Molecular Dynamics Simulations

No specific studies on the conformational analysis or molecular dynamics of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one were identified. This type of research is crucial for understanding the three-dimensional structure and dynamic behavior of a molecule, which influences its physical properties and biological activity.

Quantum Chemical Calculations (DFT, Ab Initio, MP2)

Quantum chemical calculations are fundamental for understanding the electronic properties of a molecule. While general applications of these methods are widely published, no papers specifically detailing these calculations for this compound were found.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Vibrational Frequencies, UV-Vis Absorption)Quantum chemical calculations are frequently used to predict spectroscopic data, which can then be compared with experimental results for structure verification.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predicted values are valuable for assigning peaks in experimental spectra.

IR Vibrational Frequencies: Calculations can determine the vibrational modes of the molecule, corresponding to the absorption peaks in an infrared (IR) spectrum. This helps in identifying functional groups and confirming the molecular structure.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that correspond to the absorption of ultraviolet-visible light, which helps in understanding the molecule's color and electronic properties.

Reaction Mechanism Elucidation via Computational Methods

No computational studies elucidating reaction mechanisms involving this compound were available in the search results. Such studies are vital for understanding how a molecule is synthesized or how it might react with other substances. By modeling the reaction pathway, chemists can identify transition states, calculate activation energies, and determine the most likely mechanism for a chemical transformation. This knowledge is essential for optimizing reaction conditions and predicting potential byproducts.

Molecular Docking and Binding Affinity Predictions for Ligand-Target Interactions (Preclinical/Molecular Level)4.4.1. Analysis of Non-Covalent Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking)

While computational studies exist for structurally related compounds, such as derivatives of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone, this information falls outside the strict scope of the subject compound as per the instructions. Research on general principles of hydrogen bonding, halogen bonding, and π-stacking is available but is not specific to the ligand-target interactions of this compound.

To generate the requested scientifically accurate content, dedicated molecular modeling and simulation studies on this compound would need to be performed and published.

Analytical and Spectroscopic Characterization Beyond Basic Identification

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Elucidation and Dynamics (e.g., 2D NMR, Solid-State NMR)

Advanced NMR techniques are indispensable for unambiguously assigning the complex proton (¹H) and carbon (¹³C) signals and confirming the connectivity of the fluoropyridine and cyclopentanone (B42830) moieties.

Two-dimensional (2D) NMR experiments would provide a complete picture of the molecular framework.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the cyclopentanone ring and within the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be used to confirm the key connection between the C3 of the cyclopentanone ring and the C3 of the pyridine ring.

¹⁹F NMR: Given the fluorine substituent, ¹⁹F NMR is essential. It would show a distinct signal for the fluorine atom, and its coupling constants to adjacent protons and carbons on the pyridine ring would further confirm the substitution pattern.

Solid-State NMR could be employed to study the compound's conformation and packing in the solid phase, providing information that is complementary to X-ray crystallography, especially for microcrystalline or amorphous samples.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Nuclei

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Cyclopentanone C=O-210-220
Cyclopentanone CH (C3)3.0-3.540-50
Cyclopentanone CH₂1.8-2.825-40
Pyridine CH (aromatic)7.5-8.5120-150
Pyridine C-F (aromatic)-155-165 (JCF coupling expected)

X-ray Crystallography for Solid-State Structure Determination and Conformational Studies

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By obtaining a suitable single crystal of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one, this technique would provide unambiguous and high-resolution data on:

Absolute Configuration: For a chiral sample, it can determine the absolute stereochemistry of the chiral center at C3 of the cyclopentanone ring.

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the geometry of the cyclopentanone (e.g., envelope or twist conformation) and pyridine rings.

Torsional Angles: Defines the rotational relationship between the planar pyridine ring and the non-planar cyclopentanone ring.

Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, identifying non-covalent interactions such as hydrogen bonds, dipole-dipole interactions, or π-stacking that govern the solid-state properties.

Table 2: Key Structural Parameters Obtainable from X-ray Crystallography

ParameterInformation Yielded
Unit Cell DimensionsDefines the crystal system and lattice parameters.
Atomic CoordinatesProvides the exact position of every atom in 3D space.
Conformation of CyclopentanoneDetermines if the ring adopts an envelope, twist, or other conformation.
Intermolecular DistancesIdentifies hydrogen bonds and other non-covalent packing forces.

Mass Spectrometry for Fragmentation Pathway Analysis and Metabolite Identification in Chemical Reactions

High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the parent molecule. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), would be used to analyze its fragmentation pathways. This analysis is critical for structural confirmation and for identifying potential metabolites in biological or chemical reaction systems.

Expected fragmentation patterns would likely involve:

Cleavage of the C-C bond between the two rings, leading to the formation of stable ions corresponding to the fluoropyridinyl cation and the cyclopentanone radical, or vice-versa.

α-cleavage adjacent to the ketone group in the cyclopentanone ring, a characteristic fragmentation for ketones, leading to the loss of CO or C₂H₄. nih.gov

Retro-Diels-Alder (RDA)-type reactions within the cyclopentanone ring, if unsaturation were present, though less likely in the saturated ring.

Table 3: Plausible Mass Fragments for this compound

m/z (Mass-to-Charge Ratio)Possible Fragment IdentityProposed Fragmentation Pathway
179[M]⁺ (Molecular Ion)-
151[M - CO]⁺α-cleavage at the ketone
96[C₅H₄FN]⁺Cleavage of the bond between the rings
83[C₅H₇O]⁺Cleavage of the bond between the rings

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Determination

The molecule possesses a stereocenter at the C3 position of the cyclopentanone ring, meaning it exists as a pair of enantiomers ((R) and (S) forms). Chiral chromatography is essential for separating these enantiomers and quantifying the enantiomeric purity (or enantiomeric excess) of a synthesized sample.

This is typically achieved using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipped with a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers interact diastereomerically, leading to different retention times and allowing for their separation and quantification. The choice of the specific CSP (e.g., cyclodextrin-based, polysaccharide-based) and the mobile phase would be critical for achieving baseline separation.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Insights

Vibrational spectroscopy provides information about the functional groups present in a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule.

Key expected vibrational frequencies would include:

C=O Stretch: A very strong and sharp absorption band in the IR spectrum, typically around 1740-1750 cm⁻¹, characteristic of a five-membered ring ketone.

Aromatic C=C and C=N Stretches: A series of bands in the 1400-1600 cm⁻¹ region corresponding to the vibrations of the pyridine ring.

C-F Stretch: A strong absorption in the IR spectrum, typically found in the 1000-1100 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopentanone ring would be observed just below 3000 cm⁻¹.

These techniques are valuable for confirming the presence of key functional groups and can be used to monitor reaction progress or detect conformational changes.

Table 4: Predicted Characteristic Vibrational Frequencies

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-H Stretch3050-3150MediumStrong
Aliphatic C-H Stretch2850-2980StrongStrong
C=O Stretch (Ketone)1740-1750Very StrongMedium
Aromatic Ring Stretch1400-1600Medium-StrongStrong
C-F Stretch1000-1100StrongWeak

Role of 3 5 Fluoropyridin 3 Yl Cyclopentan 1 One in Scaffold Design and Structure Activity Relationship Sar Investigations

Principles of Fluorine Incorporation in Chemical Scaffolds

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a variety of pharmacokinetic and physicochemical properties. The small van der Waals radius of fluorine (1.47 Å), comparable to that of hydrogen (1.20 Å), allows for its substitution with minimal steric perturbation. However, its high electronegativity significantly alters the electronic properties of the molecule.

Key principles and effects of fluorine incorporation include:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can block metabolically labile sites, prolonging the half-life of a drug.

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines. This alteration can be crucial for optimizing a compound's ionization state at physiological pH, thereby influencing its solubility, permeability, and target engagement.

Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions with biological targets, including hydrogen bonds, dipole-dipole interactions, and multipolar interactions with aromatic rings. These interactions, though individually modest, can cumulatively enhance binding affinity. nih.gov

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. mdpi.com This property must be carefully balanced to maintain adequate aqueous solubility.

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule through steric and electronic effects, potentially pre-organizing the ligand for a more favorable binding orientation with its target.

The strategic placement of fluorine, as seen in the 5-fluoropyridin-3-yl moiety, is a deliberate design element to leverage these beneficial effects in drug discovery.

Contribution of the 5-Fluoropyridin-3-yl Moiety to Molecular Recognition and Interactions

The 5-fluoropyridin-3-yl moiety is a critical pharmacophoric element that contributes significantly to a molecule's ability to interact with biological targets. The pyridine (B92270) ring itself is a common feature in many bioactive compounds, offering a nitrogen atom that can act as a hydrogen bond acceptor. The placement of the fluorine atom at the 5-position further refines the electronic and interactive properties of this moiety.

The contributions of the 5-fluoropyridin-3-yl moiety to molecular recognition include:

Hydrogen Bonding: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, capable of forming strong interactions with hydrogen bond donors on a protein target, such as the backbone N-H of amino acid residues.

Aromatic Interactions: The pyridine ring can engage in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a binding pocket.

Dipole and Quadrupole Moments: The introduction of the highly electronegative fluorine atom alters the dipole and quadrupole moments of the pyridine ring. This can lead to more favorable electrostatic and multipolar interactions with the protein surface. nih.gov

Halogen Bonding: Under specific geometric arrangements, the fluorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

In the context of antibacterial agents, for instance, derivatives of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone have been designed where this moiety plays a crucial role in binding to the bacterial ribosome. mdpi.commdpi.com Molecular docking studies of these compounds have indicated that the 5-fluoropyridinyl group can form key interactions within the binding site. mdpi.com

Cyclopentanone (B42830) as a Conformationally Constrained Scaffold

The cyclopentanone ring serves as a conformationally restricted scaffold, offering a degree of rigidity that is advantageous in drug design. Unlike more flexible aliphatic chains, the cyclic nature of cyclopentanone limits the number of accessible conformations. rsc.org This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. Current time information in Los Angeles, CA, US.

The cyclopentane (B165970) ring is not planar and typically adopts non-planar conformations such as the "envelope" and "half-chair" forms to alleviate torsional strain. rsc.org These conformations are in rapid equilibrium at room temperature. The presence of substituents on the ring can influence the conformational preference, which in turn dictates the spatial orientation of these substituents. This defined geometry is crucial for precise interactions with a biological target.

The use of a cyclopentanone ring as a scaffold provides several benefits:

Reduced Conformational Flexibility: Limits the degrees of freedom of the molecule, which can lead to a more favorable binding entropy. Current time information in Los Angeles, CA, US.

Defined Exit Vectors: Provides well-defined points for the attachment of other functional groups, allowing for systematic exploration of the surrounding chemical space.

Scaffold Hopping: Can be used as a replacement for other cyclic or acyclic linkers to explore new intellectual property space and improve physicochemical properties.

The cyclopentanone moiety in 3-(5-fluoropyridin-3-yl)cyclopentan-1-one provides a rigid framework that positions the 5-fluoropyridin-3-yl group in a specific spatial orientation, which is a key aspect of its role in scaffold-based drug design.

SAR Studies on Derivatives of this compound Focusing on Molecular Interactions

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity. For derivatives of this compound, SAR investigations would focus on how modifications to both the 5-fluoropyridin-3-yl and the cyclopentanone moieties, as well as the addition of other substituents, affect interactions with a biological target.

While specific SAR data for derivatives of this compound are not extensively published, principles can be drawn from studies on closely related scaffolds, such as the 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives. mdpi.commdpi.com

The addition of substituents to the cyclopentanone ring or the pyridine ring can significantly influence the molecule's conformation and how it orients itself within a binding pocket.

Substituents on the Cyclopentanone Ring: Adding substituents to the cyclopentanone ring will affect its preferred conformation (envelope vs. half-chair) and the pseudo-axial/pseudo-equatorial positioning of the 5-fluoropyridin-3-yl group and the new substituent. This, in turn, will alter the distances and angles between key interacting groups, impacting binding affinity.

Substituents on the Pyridine Ring: Further substitution on the pyridine ring can modulate its electronic properties and steric profile. For example, adding an electron-donating group could increase the basicity of the pyridine nitrogen, potentially strengthening a hydrogen bond. Conversely, a bulky substituent could create steric clashes within the binding site.

Molecular modeling and conformational analysis are crucial tools to predict and understand these effects. nih.govnih.gov

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group is replaced by another with similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic properties.

For this compound, several bioisosteric replacements could be envisioned:

Pyridine Ring Analogues: The 5-fluoropyridin-3-yl moiety could be replaced with other heteroaromatic rings such as pyrimidine (B1678525), pyrazine, or even non-aromatic rings that can present similar interaction points.

Cyclopentanone Ring Analogues: The cyclopentanone ring could be replaced by other cyclic structures like cyclopentene, tetrahydrofuran (B95107), or even bicyclic systems to alter the rigidity and conformational properties of the scaffold. For instance, an oxetane (B1205548) can be a bioisostere for a carbonyl group in terms of its ability to act as a hydrogen bond acceptor.

Fluorine Bioisosteres: While fluorine is often a bioisostere for hydrogen, other small groups like a hydroxyl or cyano group could be explored, though they would impart significantly different electronic and hydrogen bonding characteristics.

These analogue design strategies allow for a systematic exploration of the chemical space around the core scaffold to optimize for the desired biological activity.

Design and Synthesis of Ligands Utilizing the Compound as a Core Structure (Molecular Level, e.g., enzyme binding, receptor modulation)

The this compound scaffold is a valuable starting point for the design and synthesis of ligands targeting a variety of enzymes and receptors. The combination of a hydrogen-bond-accepting heteroaromatic ring and a conformationally constrained linker makes it particularly suitable for the development of kinase inhibitors.

Many kinase inhibitors feature a hinge-binding motif, which is typically a heteroaromatic system that forms hydrogen bonds with the backbone of the kinase hinge region. The 5-fluoropyridin-3-yl moiety of the compound can serve as such a hinge-binder. The cyclopentanone core then acts as a scaffold to position other functional groups into different pockets of the ATP-binding site, such as the solvent-exposed region or hydrophobic pockets.

A general design strategy for a kinase inhibitor based on this scaffold could involve:

Hinge-Binding: Utilizing the pyridine nitrogen to form a hydrogen bond with the kinase hinge region.

Scaffold Orientation: The cyclopentanone ring positions the rest of the molecule within the ATP binding site.

Further Derivatization: The ketone of the cyclopentanone can be used as a handle for further chemical modifications, such as reductive amination to introduce a variety of substituents that can interact with other regions of the kinase. Alternatively, substituents can be introduced at other positions on the cyclopentanone ring.

For example, in the design of inhibitors for Polo-like kinase 1 (PLK1), a pyrazole (B372694) core with a substituted pyridine moiety was utilized. This highlights the utility of the pyridinyl group in kinase inhibitor design. Similarly, 3-aminopyridin-2-one based fragments have been identified as ligand-efficient inhibitors of MPS1 and Aurora kinases.

The synthesis of such ligands would typically involve multi-step sequences, starting with the core scaffold and systematically adding the desired functional groups to build the final molecule. The biological activity of these synthesized compounds would then be evaluated in enzymatic and cellular assays to establish SAR and guide further optimization.

Below is an interactive data table summarizing the potential molecular interactions and their significance in ligand design based on the this compound scaffold.

MoietyPotential InteractionSignificance in Ligand Design
5-Fluoropyridin-3-yl Hydrogen Bonding (Pyridine N)Key interaction with protein backbone, often crucial for anchoring the ligand in the binding site (e.g., kinase hinge region).
π-π StackingInteraction with aromatic residues (Phe, Tyr, Trp) can contribute significantly to binding affinity.
Dipole/Quadrupole InteractionsThe fluorine atom enhances these interactions, potentially improving electrostatic complementarity with the target.
Halogen Bonding (Fluorine)Can provide additional specific interactions with electron-rich atoms in the binding pocket.
Cyclopentanone Conformational RigidityReduces the entropic cost of binding, potentially increasing potency. Provides defined vectors for substituent placement.
Carbonyl OxygenCan act as a hydrogen bond acceptor.
Ketone FunctionalityProvides a reactive handle for further chemical modifications and the introduction of diversity.

Applications in Advanced Organic Synthesis

Use as a Precursor for Complex Heterocyclic Systems

The bifunctional nature of 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one makes it a valuable precursor for a variety of complex heterocyclic systems. The reactivity of the cyclopentanone (B42830) carbonyl group is central to its utility, allowing for a range of classical and modern condensation and cyclization reactions.

Detailed research findings indicate that ketone moieties are frequently employed in multicomponent reactions (MCRs) to generate diverse heterocyclic libraries. For instance, the cyclopentanone ring can participate in reactions with various reagents to form fused or spiro-heterocycles. Based on established synthetic protocols, the ketone in this compound could react with:

Hydrazine derivatives to yield pyrazole-containing structures. The synthesis of pyrazole (B372694) scaffolds is a significant area of research due to their presence in compounds with potent biological activities. amazonaws.com

Amidines or guanidines to construct pyrimidine (B1678525) rings, another critical pharmacophore.

Active methylene (B1212753) compounds and ammonia (B1221849) sources in Hantzsch-type reactions or other condensation sequences to afford fused dihydropyridine (B1217469) systems. mdpi.com

Furthermore, the fluoropyridine ring itself can be a substrate for further functionalization or can direct the regioselectivity of reactions. The synthesis of diversely substituted 3-fluoropyridines is an area of active investigation, often involving photoredox catalysis or other modern coupling techniques. acs.org The presence of the fluorine atom can also influence the electronic properties of the pyridine (B92270) ring, potentially activating it for specific nucleophilic aromatic substitution reactions under certain conditions. The development of one-pot, three-component syntheses for substituted anilines from 1,3-diketones demonstrates the power of using heterocyclic substituents to direct complex benzannulation reactions, a strategy that could be adapted for derivatives of this compound. beilstein-journals.org

The following table summarizes potential heterocyclic systems that could be synthesized from this precursor, based on the known reactivity of its constituent functional groups.

Reagent ClassPotential Heterocyclic ProductSynthetic Strategy
HydrazinesFused or Spiro-PyrazolesCyclocondensation
Amidines/GuanidinesFused or Spiro-PyrimidinesCyclocondensation
Malononitrile & SulfurFused ThiophenesGewald Reaction
β-Ketoesters & AmmoniaFused PyridinonesHantzsch-type Synthesis

Incorporation into Macrocyclic and Supramolecular Structures

The application of this compound as a building block for the construction of macrocyclic and supramolecular structures is not well-documented in publicly available scientific literature. While the pyridine nitrogen offers a potential coordination site for metal-ligand interactions in supramolecular assembly, and the cyclopentanone ring could be elaborated into a longer chain for macrocyclization, specific examples involving this compound have not been reported.

Development of Novel Reagents or Catalysts from Derivatives

There is currently no evidence in the reviewed literature to suggest that this compound or its derivatives have been developed as novel reagents or catalysts. The development of catalysts often involves the incorporation of specific ligand systems, such as phosphines or N-heterocyclic carbenes, and while the fluoropyridine moiety could theoretically be modified to serve this purpose, this application has not been explored for this particular compound.

Strategic Intermediate in Total Synthesis of Natural Products or Bioactive Molecules

While not yet reported in the completed total synthesis of a specific natural product, this compound stands out as a strategic intermediate for the synthesis of novel bioactive molecules. Its value lies in the convergence of two important structural motifs: the fluorinated pyridine ring and the cyclopentane (B165970) core. nih.gov

The cyclopentane ring is a fundamental structural unit found in a vast array of biologically active natural products, including prostaglandins (B1171923), steroids, and various alkaloids. rsc.orgnih.govoregonstate.edu Synthetic strategies targeting these molecules often rely on pre-functionalized cyclopentanone intermediates to control stereochemistry and build molecular complexity. organicchemistrydata.org The ketone group of this compound provides a crucial reactive handle for chain elongation, ring-forming reactions, and the introduction of additional functional groups and stereocenters, essential steps in the total synthesis of complex targets. rsc.org

Simultaneously, the 3-fluoro-5-aryl pyridine scaffold is a recognized "privileged structure" in medicinal chemistry. The incorporation of a fluorine atom into a drug candidate can significantly enhance its metabolic stability, binding affinity, and bioavailability. nih.gov Fluorinated building blocks are therefore highly sought after in drug discovery programs. nih.gov The combination of this desirable electronic feature with the versatile cyclopentanone scaffold makes this compound a valuable starting point for generating libraries of novel compounds for biological screening. nih.gov It serves as a three-dimensional building block suitable for fragment-based drug discovery, where the pyridine and cyclopentane portions can be independently and systematically elaborated to optimize interactions with a biological target. whiterose.ac.uk

The strategic importance of this compound as a synthetic intermediate is summarized in the table below.

Structural FeatureSynthetic UtilityRelevance in Bioactive Molecules
Cyclopentanone Core Reactive handle for C-C bond formation (aldol, Wittig, etc.); Precursor for stereocenter installation.Common scaffold in numerous natural products (e.g., hirsutene, loganin). rsc.org
Fluorine Atom Enhances metabolic stability; Modulates pKa and lipophilicity.Improves pharmacokinetic properties of drug candidates. nih.gov
Pyridine Ring Site for further functionalization (e.g., C-H activation); Acts as H-bond acceptor.Privileged structure in medicinal chemistry; Present in many approved drugs.
Combined Structure Versatile 3D building block for creating diverse molecular libraries.Enables rapid exploration of chemical space around two key pharmacophores. whiterose.ac.uk

Future Research Directions and Unexplored Avenues for 3 5 Fluoropyridin 3 Yl Cyclopentan 1 One

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. numberanalytics.com For 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one, future research should prioritize the development of novel and sustainable synthetic methodologies that adhere to the principles of green chemistry. numberanalytics.comresearchgate.net

Current synthetic routes often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. numberanalytics.com Future approaches could explore:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various heterocyclic compounds, including pyridine (B92270) derivatives. rasayanjournal.co.innih.gov Investigating microwave-assisted protocols for the key bond-forming steps in the synthesis of this compound could lead to more efficient and sustainable processes. researchgate.net

Use of Green Solvents: Replacing conventional volatile organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents is a critical aspect of sustainable chemistry. numberanalytics.commdpi.com Research into the feasibility of conducting the synthesis of this compound in such solvents could significantly reduce its environmental footprint.

Heterogeneous Catalysis: The use of reusable solid-supported catalysts can simplify product purification and minimize waste. rsc.orgbhu.ac.in Exploring heterogeneous catalysts for the synthesis of the pyridine or cyclopentanone (B42830) ring systems could offer a more sustainable alternative to homogeneous catalysts.

One-Pot Multicomponent Reactions: Designing a synthesis that involves a one-pot, multicomponent reaction would enhance atom economy and reduce the number of isolation and purification steps, leading to a more efficient and environmentally friendly process. researchgate.net

A comparative analysis of potential green synthesis parameters is presented in the table below.

ParameterTraditional SynthesisPotential Green Synthesis
Energy Source Conventional heatingMicrowave irradiation
Solvents Volatile organic compoundsWater, ionic liquids, deep eutectic solvents
Catalysts Homogeneous catalystsReusable heterogeneous catalysts
Process Multi-step synthesis with intermediate isolationOne-pot multicomponent reactions

Integration with Artificial Intelligence and Machine Learning for Chemical Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. nih.govnih.gov These powerful computational tools can be leveraged to accelerate the exploration of this compound and its derivatives. acs.org

Predictive Modeling of Chemical Properties: Machine learning models can be trained on existing chemical data to predict a wide range of properties for novel molecules, including their physicochemical characteristics, biological activity, and toxicity. nih.govulster.ac.ukresearch.google By developing predictive models for derivatives of this compound, researchers can prioritize the synthesis of compounds with the most promising profiles, thereby saving time and resources. semanticscholar.org

Computer-Aided Synthesis Planning (CASP): AI-powered tools can assist in designing efficient synthetic routes to target molecules. nih.gov These tools can analyze vast reaction databases to propose novel and efficient pathways for the synthesis of this compound and its analogues, potentially uncovering more sustainable and cost-effective methods.

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. nih.gov By using this compound as a scaffold, these models could generate a vast library of virtual compounds with predicted activities against various biological targets, opening up new avenues for drug discovery.

The potential applications of AI and ML in the research of this compound are summarized in the following table.

ApplicationDescriptionPotential Impact
Property Prediction Using ML to forecast physicochemical and biological properties of derivatives.Prioritization of synthetic targets, reduced experimental costs.
Synthesis Planning Employing AI to design optimal and sustainable synthetic routes.Increased efficiency and sustainability of chemical synthesis.
De Novo Design Utilizing generative models to create novel molecules based on the core scaffold.Expansion of the chemical space for drug discovery.

Exploration of Unique Reactivity under Non-Standard Conditions (e.g., Electrochemistry, Photochemistry)

Investigating the reactivity of this compound under non-standard conditions, such as electrochemistry and photochemistry, could unveil novel transformations and synthetic applications.

Electrochemistry: The pyridine moiety is known to be electrochemically active. researchgate.netacs.org Exploring the electrochemical reduction and oxidation of this compound could lead to the development of novel C-H functionalization or coupling reactions. nih.gov For instance, electrochemical methods might enable selective modifications of the pyridine ring that are difficult to achieve through traditional thermal methods. acs.orgresearchgate.net

Photochemistry: The presence of a fluorinated aromatic ring suggests that the compound may exhibit interesting photochemical reactivity. mdpi.com Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. mdpi.com Investigating the photochemical behavior of this compound could lead to the discovery of novel cycloaddition or C-H functionalization reactions. rsc.org The photolysis of fluorinated aromatic compounds can also lead to the formation of various photoproducts, and understanding these pathways is crucial. acs.orgnih.gov

Potential in Materials Science or Agrochemical Research as a Chemical Building Block

Beyond its current application in medicinal chemistry, this compound holds potential as a valuable chemical building block in other scientific domains, notably materials science and agrochemical research.

Materials Science: Fluorinated pyridine derivatives are utilized in the synthesis of advanced materials due to their unique electronic properties and thermal stability. mdpi.comresearchgate.net The incorporation of the this compound motif into polymers or other materials could impart desirable properties such as increased thermal resistance or specific electronic characteristics.

Agrochemical Research: The pyridine ring is a common feature in many successful pesticides and herbicides. The specific substitution pattern of this compound, including the fluorine atom, could lead to the development of novel agrochemicals with improved efficacy and selectivity. The cyclopentanone moiety also serves as a precursor to various biologically active compounds. mdpi.comwikipedia.org

The potential applications of this compound as a chemical building block are outlined below.

Research AreaPotential ApplicationRationale
Materials Science Monomer for specialty polymersFluorinated pyridines can enhance thermal and chemical stability.
Agrochemical Research Scaffold for novel pesticides/herbicidesThe fluoropyridine moiety is a known pharmacophore in agrochemicals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(5-Fluoropyridin-3-yl)cyclopentan-1-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions between a fluoropyridine derivative and a cyclopentanone precursor. For instance, a Suzuki-Miyaura coupling could link a boronic acid-substituted 5-fluoropyridine to a brominated cyclopentanone intermediate. Optimization involves tuning catalyst systems (e.g., Pd(PPh₃)₄), solvent polarity (THF or DMF), and temperature (80–120°C). Post-reaction purification via silica gel chromatography or recrystallization improves purity. Enamine Ltd.’s catalogue confirms the molecular formula (C₁₀H₁₀FNO) and provides a reference for analogous heterocyclic couplings .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :

  • ¹⁹F NMR : Identifies the fluorine environment (δ ~ -120 ppm for meta-fluoropyridine).
  • ¹³C NMR : Confirms the cyclopentanone carbonyl (δ ~210 ppm) and aromatic pyridine carbons.
  • IR Spectroscopy : Detects the ketone C=O stretch (~1740 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular mass (calc. 179.0753 for [M+H]⁺).
    Comparative analysis with structurally similar compounds, such as dithi(ol)anylium derivatives (e.g., C₁₅H₁₆OS₂), aids peak assignment .

Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Column chromatography using ethyl acetate/hexane gradients (10–40% EtOAc) effectively separates polar byproducts. For challenging separations, preparative HPLC with a C18 column and acetonitrile/water mobile phase enhances resolution. Crystallization from ethanol or acetone-water mixtures can yield high-purity crystals, as demonstrated in Enamine’s protocols for fluorinated heterocycles .

Advanced Research Questions

Q. How can computational modeling tools aid in predicting the reactivity or conformational dynamics of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic/nucleophilic sites by mapping electrostatic potentials. Molecular dynamics simulations in Discovery Studio model conformational flexibility, such as pyridine ring puckering or ketone rotational barriers . Docking studies with enzymes (e.g., cytochrome P450) assess metabolic stability or binding affinities.

Q. What strategies are recommended for resolving contradictions in crystallographic data during the structural determination of fluorinated cyclopentanone derivatives?

  • Methodological Answer : For disordered fluorine atoms or twinned crystals:

  • Use SHELXL refinement with restraints for bond lengths/angles and anisotropic displacement parameters.
  • Validate against high-resolution data (≤1.0 Å) to resolve electron density ambiguities.
  • Compare with analogous structures (e.g., 2-Heptylidene cyclopentan-1-one derivatives) to identify systematic errors .

Q. How can researchers address discrepancies between theoretical and experimental NMR spectra for fluorinated pyridinyl cyclopentanones?

  • Methodological Answer :

  • Step 1 : Recalculate theoretical spectra using advanced NMR prediction software (e.g., ACD/Labs or Gaussian) with solvent corrections (DMSO-d₆ vs. CDCl₃).
  • Step 2 : Verify sample purity via LC-MS to rule out impurity interference.
  • Step 3 : Explore dynamic effects (e.g., ring-flipping) via variable-temperature NMR. For example, slow pyridine ring rotation at low temperatures (< -40°C) may resolve splitting in ¹H NMR .

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